Apadh

Description

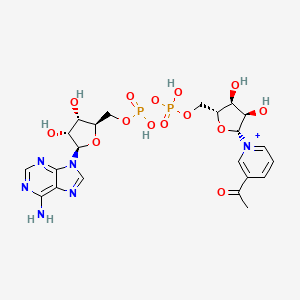

Structure

3D Structure

Properties

Molecular Formula |

C22H29N6O14P2+ |

|---|---|

Molecular Weight |

663.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 |

InChI Key |

KPVQNXLUPNWQHM-RBEMOOQDSA-O |

Isomeric SMILES |

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Synonyms |

3-acetyl-NAD 3-acetylpyridine adenine dinucleotide APAD APADH beta-3-acetylpyridine adenine dinucleotide |

Origin of Product |

United States |

Apadh: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3-Acetylpyridine-Adenine Dinucleotide, Reduced (Apadh), a crucial analog of nicotinamide adenine dinucleotide (NADH). This document is intended for researchers, scientists, and drug development professionals. It details the molecular characteristics of Apadh, its applications in studying NAD(P)H-dependent enzymes, and provides experimental protocols for its use. The guide also explores the role of NAD-dependent enzymes in cellular signaling pathways, offering a deeper understanding of the metabolic processes where Apadh serves as a valuable investigative tool.

Introduction

3-Acetylpyridine-Adenine Dinucleotide, Reduced, commonly known as Apadh, is a structural and functional analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide, Reduced (NADH). Due to its altered redox potential compared to NADH, Apadh has become an invaluable tool in the mechanistic study of a wide array of NAD(P)H-dependent enzymes. These enzymes, primarily oxidoreductases, are central to cellular metabolism and signaling, making them key targets in drug discovery and development. This guide will delve into the technical aspects of Apadh, providing the necessary information for its effective utilization in a research setting.

Molecular Profile of Apadh

Apadh is the reduced form of the nicotinamide adenine dinucleotide analog, 3-acetylpyridine adenine dinucleotide (APAD). The key structural difference between Apadh and NADH lies in the substitution of the carboxamide group on the nicotinamide ring with an acetyl group.

Molecular Formula: C22H28N6Na2O14P2[1]

The presence of the acetyl group modifies the electronic properties of the pyridine ring, resulting in a higher redox potential for the APAD+/Apadh couple compared to the NAD+/NADH couple. This characteristic allows researchers to probe the kinetics and mechanisms of dehydrogenases under different thermodynamic conditions.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C22H28N6Na2O14P2 | [1] |

| Molecular Weight | 708.4 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Water | |

| Storage | -20°C, protected from light and moisture |

Applications in Enzyme Kinetics

Apadh is extensively used as a substrate analog to investigate the kinetics and mechanisms of NAD(P)H-dependent dehydrogenases, such as lactate dehydrogenase (LDH) and alcohol dehydrogenase (ADH). By substituting NADH with Apadh, researchers can gain insights into the enzyme's substrate specificity, the role of the coenzyme in catalysis, and the dynamics of hydride transfer.

Interaction with Lactate Dehydrogenase (LDH)

Lactate dehydrogenase catalyzes the reversible conversion of lactate to pyruvate. Studies utilizing Apadh have been instrumental in elucidating the inhibition kinetics of this vital enzyme.

Interaction with Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenase, responsible for the metabolism of alcohols, has also been a subject of investigation using Apadh. The altered redox potential of Apadh allows for the study of the reaction equilibrium and the substrate inhibition patterns of ADH.

Experimental Protocols

The following section provides a detailed methodology for a typical enzyme kinetic assay using Apadh. This protocol is a general guideline and may require optimization based on the specific enzyme and experimental conditions.

Spectrophotometric Assay for Dehydrogenase Activity

This protocol describes the measurement of dehydrogenase activity by monitoring the change in absorbance resulting from the oxidation or reduction of Apadh. The reduced form, Apadh, absorbs light at a different wavelength than its oxidized form, APAD.

Materials:

-

Purified dehydrogenase enzyme

-

Apadh (or APAD, depending on the reaction direction)

-

Substrate for the dehydrogenase (e.g., lactate for LDH, ethanol for ADH)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of Apadh: Dissolve a known amount of Apadh in the reaction buffer to a final concentration of 10 mM. Store on ice and protect from light.

-

Prepare substrate solutions: Prepare a series of dilutions of the substrate in the reaction buffer.

-

Set up the reaction mixture: In a cuvette, combine the reaction buffer, substrate solution, and Apadh solution to the desired final concentrations. The total volume should be constant for all assays.

-

Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to reach the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction: Add a small, predetermined amount of the enzyme solution to the cuvette and mix thoroughly but gently.

-

Monitor the reaction: Immediately start recording the change in absorbance at the wavelength corresponding to the maximum absorbance of Apadh (or the disappearance of absorbance if starting with APAD). Record data at regular intervals for a set period.

-

Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Signaling Pathways and Logical Relationships

NAD-dependent enzymes are integral components of numerous cellular signaling pathways, regulating processes from energy metabolism to gene expression and DNA repair. Apadh, as a tool to probe these enzymes, can help to dissect these complex networks.

Glycolysis and Lactate Metabolism

Lactate dehydrogenase plays a crucial role at the intersection of glycolysis and the Cori cycle. Understanding its regulation is key to understanding cellular energy homeostasis.

Caption: Role of LDH in the conversion of pyruvate to lactate.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of a dehydrogenase using Apadh.

Caption: Workflow for dehydrogenase kinetic analysis using Apadh.

Conclusion

Apadh is a powerful tool for the biochemical and mechanistic characterization of NAD(P)H-dependent enzymes. Its unique redox properties provide researchers with a means to explore enzyme function in ways that are not possible with the natural coenzyme alone. The protocols and information provided in this guide are intended to facilitate the effective use of Apadh in the laboratory, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Acetylpyridine-adenine Dinucleotide, reduced form (APADH)

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Acetylpyridine-adenine Dinucleotide, reduced form (APADH).

Core Chemical Identity and Structure

APADH is the reduced form of 3-Acetylpyridine-adenine Dinucleotide (APAD+), a synthetic analog of Nicotinamide Adenine Dinucleotide (NAD+). In APAD+, the nicotinamide moiety of NAD+ is replaced by a 3-acetylpyridine ring. This modification gives APADH unique spectroscopic and chemical properties that are advantageous in various biochemical assays.

The chemical structure of APADH is presented below:

Chemical Name: 3-Acetylpyridine-adenine Dinucleotide, reduced form Acronym: APADH CAS Number: 102029-93-6[1]

Physicochemical Properties

APADH is typically supplied as a disodium salt to ensure good solubility in aqueous solutions for biochemical applications.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H28N6O14P2 (free acid) | [1] |

| C22H28N6Na2O14P2 (disodium salt) | [2] | |

| Molecular Weight | 664.5 g/mol (free acid) | [1] |

| 708.4 g/mol (disodium anhydrate) | [1] | |

| 744.5 g/mol (disodium dihydrate) | [1] | |

| Appearance | Lyophilized Powder | [3] |

| Slightly Yellow Powder | ||

| Purity | ≥92% | [2][3] |

| Solubility | 10 mg/mL in PBS (pH 7.2) for APAD+ | [4] |

| 50 mg/mL in water for APAD+ | [2][5] | |

| Storage Conditions | Below -20°C | [1][3] |

| Stability | Stable for ≥ 4 years at -20°C (APAD+) | [4] |

Spectroscopic Properties

APADH exhibits distinct absorbance and fluorescence properties that are central to its utility in sensitive enzymatic assays. The acetylpyridine group shifts the spectral properties compared to the more common NADH.

| Spectral Property | Wavelength | Reference |

| UV Absorbance Maximum (λmax) | 363 nm | [6] |

| Fluorescence Excitation Maximum | 363 nm | [6] |

| Fluorescence Emission Maximum | 482 nm | [6] |

The use of APADH in fluorescence-based assays can increase sensitivity by a factor of approximately 30 compared to UV absorbance methods that use NADH.[6] This allows for the use of sub-nanomole amounts of substrate in the assays.[6]

Applications in Research and Drug Development

APADH primarily serves as a cofactor substitute for NADH in enzymatic reactions, particularly for dehydrogenases. Its higher oxidation potential compared to NADH and the stability of its reduced form make it a valuable tool.[2][5]

A key application is in coupled enzyme assays, such as the fluorescence-based assay for DNA demethylation. In this type of assay, the demethylation of a substrate by an enzyme like the E. coli AlkB protein produces formaldehyde. The formaldehyde is then oxidized by formaldehyde dehydrogenase in a reaction that reduces APAD+ to the fluorescent APADH. The resulting fluorescence is directly proportional to the amount of demethylation that has occurred.

Experimental Protocol: Fluorescence-Based DNA Demethylation Assay

This section details a generalized methodology for a fluorescence-based assay to measure the activity of a DNA demethylating enzyme.

Principle

The assay couples the activity of a DNA demethylase to the production of a fluorescent signal via the reduction of APAD+. The workflow is as follows:

-

A DNA demethylase enzyme removes a methyl group from its DNA substrate, producing formaldehyde as a byproduct.

-

Formaldehyde dehydrogenase (FDH) catalyzes the oxidation of formaldehyde to formic acid.

-

In this reaction, APAD+ is used as a cofactor and is reduced to the highly fluorescent APADH.

-

The increase in fluorescence at 482 nm (with excitation at 363 nm) is monitored over time to determine the rate of the demethylase reaction.

Reagents and Materials

-

DNA Demethylase Enzyme

-

Methylated DNA Substrate

-

Formaldehyde Dehydrogenase (FDH)

-

3-Acetylpyridine-adenine Dinucleotide (APAD+)

-

Assay Buffer (e.g., Tris-HCl or HEPES with appropriate cofactors like Fe(II) and α-ketoglutarate for AlkB family enzymes)

-

96-well black microplate

-

Fluorescence plate reader

Assay Procedure

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, methylated DNA substrate, APAD+, and formaldehyde dehydrogenase. The final concentrations should be optimized for the specific enzyme being studied.

-

Initiate the Reaction: Add the DNA demethylase enzyme to the reaction mixture to initiate the reaction. A control reaction without the demethylase or without the substrate should be run in parallel.

-

Incubate and Measure: Immediately transfer the reaction mixture to a 96-well black microplate. Place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of 363 nm and an emission wavelength of 482 nm.

-

Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be calculated from the linear portion of the curve. This rate is proportional to the activity of the DNA demethylase.

Visualizations

Chemical Reaction of APAD+ Reduction

Caption: Reduction of non-fluorescent APAD+ to fluorescent APADH.

Experimental Workflow for DNA Demethylation Assay

Caption: Workflow of a coupled fluorescence-based DNA demethylation assay.

References

Apadh mechanism of action in biological systems.

- 1. (ADP-ribosyl)hydrolases: structure, function, and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of GAPDH: Housekeeping Gene in Cellular Homeostasis | Bio-Techne [bio-techne.com]

- 5. APADH - Creative Enzymes [creative-enzymes.com]

The "Apadh Compound": Unraveling a Case of Mistaken Identity in Drug Discovery

Researchers, scientists, and drug development professionals seeking information on the "Apadh compound" will find that this term does not refer to a specific therapeutic agent or small molecule drug. Instead, "APADH" is a recognized synonym for the enzyme aldehyde reductase, also known as alcohol dehydrogenase (NAD) (EC 1.1.1.1). This enzyme plays a crucial role in metabolic pathways, and while it can be a target for drug development, it is not a compound to be discovered and developed in itself.

Initial investigations into the discovery and history of an "Apadh compound" have revealed a consistent misidentification. The molecular formula C22H28N6O14P2, sometimes associated with "APADH," does not correspond to a known drug but rather aligns with the structure of enzyme cofactors such as Nicotinamide Adenine Dinucleotide (NAD+), which is essential for the function of alcohol dehydrogenases.

This in-depth guide clarifies this common point of confusion and provides a technical overview of aldehyde reductase as a drug target, including relevant quantitative data, experimental protocols, and associated signaling pathways for professionals in the field.

Aldehyde Reductase (APADH) as a Drug Target

Aldehyde reductases are a group of enzymes that catalyze the reduction of aldehydes and ketones to their corresponding alcohols. Their involvement in various physiological and pathological processes makes them a subject of interest for therapeutic intervention. Inhibitors of aldehyde reductase, for instance, are explored for their potential in treating diabetic complications and other conditions.

Quantitative Data on Aldehyde Reductase Inhibition

While no data exists for an "Apadh compound," a wealth of information is available on various inhibitors of aldehyde reductase. The following table summarizes key quantitative data for representative inhibitors.

| Inhibitor | IC50 (µM) | Target Isoform | Therapeutic Area of Interest |

| Epalrestat | 0.02 | Aldose Reductase | Diabetic Neuropathy |

| Sorbinil | 0.4 | Aldose Reductase | Diabetic Complications |

| Fidarestat | 0.008 | Aldose Reductase | Diabetic Neuropathy |

| Zopolrestat | 0.023 | Aldose Reductase | Diabetic Complications |

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) of various aldehyde reductase inhibitors.

Experimental Protocols for Aldehyde Reductase Inhibition Assays

The evaluation of potential aldehyde reductase inhibitors involves standardized experimental protocols. A typical in vitro enzyme inhibition assay is detailed below.

Objective: To determine the in vitro inhibitory activity of a test compound against aldehyde reductase.

Materials:

-

Purified recombinant human aldehyde reductase

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Sodium phosphate buffer (pH 6.2)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Incubate the mixture at a controlled temperature (e.g., 25°C).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The development of aldehyde reductase inhibitors often involves studying their effects on cellular signaling pathways implicated in disease.

A Technical Guide to 3-Acetylpyridine Adenine Dinucleotide, Reduced (APADH) for Researchers and Drug Development Professionals

An in-depth exploration of the synonyms, alternative names, and applications of the synthetic cofactor APADH in biochemical research and drug discovery.

Introduction

3-Acetylpyridine Adenine Dinucleotide, Reduced (APADH) is a synthetic analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide, Reduced (NADH). As a stable and reliable hydride donor, APADH serves as a crucial tool in a variety of enzyme assays, particularly within the realm of drug development and parasitology. This technical guide provides a comprehensive overview of APADH, its synonyms, physicochemical properties, and detailed experimental protocols for its application in key enzymatic assays. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize APADH in their work.

Core Concepts: Synonyms and Alternative Names

In scientific literature, APADH is referred to by several names, which are summarized below:

| Synonym/Alternative Name | Abbreviation | Context of Use |

| 3-Acetylpyridine Adenine Dinucleotide, Reduced | APADH | Standard scientific nomenclature. |

| Reduced 3-acetylpyridine adenine dinucleotide | APADH | Descriptive chemical name. |

| 3-Acetyl NAD, Reduced | APADH | A common abbreviation. |

It is important to distinguish APADH from its oxidized form, 3-Acetylpyridine Adenine Dinucleotide (APAD+), which acts as a hydride acceptor in enzymatic reactions.

Quantitative Data Summary

The following table summarizes the key quantitative properties of APADH, which are essential for experimental design and data analysis.

| Property | Value | Notes |

| Molecular Formula | C₂₂H₂₈N₆O₁₄P₂ | |

| Molecular Weight | 662.44 g/mol | |

| Absorbance Maximum (λmax) | 363 nm | APADH exhibits a distinct absorbance maximum that differs from NADH (340 nm). |

| Molar Extinction Coefficient (ε) at 363 nm | 9100 M⁻¹cm⁻¹[1] | This value is crucial for determining the concentration of APADH using the Beer-Lambert law. |

| Fluorescence Excitation Wavelength | 363 nm | |

| Fluorescence Emission Wavelength | 482 nm | The fluorescence properties of APADH can be utilized for highly sensitive assays. |

Key Applications in Drug Development

APADH is particularly valuable in the development of antimicrobial and antiparasitic drugs. Its primary application is in the screening of inhibitors for oxidoreductase enzymes that are essential for pathogen survival but are distinct from their human counterparts. A prime example is its use in assays for Plasmodium falciparum lactate dehydrogenase (PfLDH), a key target for antimalarial drugs. The differential ability of PfLDH to utilize APAD+ as a cofactor compared to human LDH provides a basis for specific high-throughput screening assays.

Experimental Protocols

Assay for Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Activity

This protocol is adapted from standard methods for measuring PfLDH activity, which is a crucial step in screening for antimalarial drug candidates.

Principle: PfLDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of the NAD+ analog, APAD+, to APADH. The rate of APADH formation is monitored by measuring the increase in absorbance at 363 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Solution: 150 mM Lithium L-lactate in Assay Buffer.

-

Cofactor Solution: 100 µM APAD+ in Assay Buffer.

-

Enzyme: Purified recombinant PfLDH.

-

Test Compounds: Potential inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

96-well, UV-transparent microplate.

-

Microplate spectrophotometer capable of reading absorbance at 363 nm.

Procedure:

-

Prepare the reaction mixture in each well of the microplate by adding:

-

50 µL of Assay Buffer.

-

25 µL of Substrate Solution.

-

25 µL of Cofactor Solution.

-

1 µL of the test compound at various concentrations (or solvent control).

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of PfLDH enzyme solution.

-

Immediately place the plate in the microplate reader and measure the absorbance at 363 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For inhibition studies, plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

Assay for Malate Dehydrogenase (MDH) Activity

This protocol can be adapted for measuring the activity of MDH from various sources, including pathogens where MDH is a potential drug target.

Principle: MDH catalyzes the oxidation of malate to oxaloacetate, coupled with the reduction of APAD+ to APADH. The reaction is monitored by the increase in absorbance at 363 nm.

Materials:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate Solution: 10 mM L-Malate in Assay Buffer.

-

Cofactor Solution: 1 mM APAD+ in Assay Buffer.

-

Enzyme: Purified MDH.

-

96-well, UV-transparent microplate.

-

Microplate spectrophotometer.

Procedure:

-

In a microplate well, combine:

-

150 µL of Assay Buffer.

-

20 µL of Substrate Solution.

-

20 µL of Cofactor Solution.

-

-

Add 10 µL of the MDH enzyme solution to start the reaction.

-

Monitor the increase in absorbance at 363 nm over time to determine the reaction rate.

Visualizations

Enzymatic Reaction of Lactate Dehydrogenase

The following diagram illustrates the conversion of lactate to pyruvate by lactate dehydrogenase, showing the role of APAD+ as a cofactor.

Caption: LDH catalyzes the oxidation of L-Lactate to Pyruvate using APAD+ as a cofactor.

Experimental Workflow for PfLDH Inhibition Assay

This diagram outlines the key steps in a high-throughput screening assay for PfLDH inhibitors.

Caption: Workflow for a high-throughput screening assay to identify PfLDH inhibitors.

Conclusion

APADH is a valuable synthetic cofactor with well-defined properties that make it highly suitable for a range of enzymatic assays. Its differential utilization by pathogen enzymes, such as Plasmodium falciparum lactate dehydrogenase, has established it as a cornerstone in the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the effective application of APADH in research and drug discovery, ultimately contributing to advancements in human health.

References

Spectroscopic Properties of 3-Acetylpyridine Adenine Dinucleotide (Apadh): A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the reduced form of 3-acetylpyridine adenine dinucleotide (Apadh). It is intended for researchers, scientists, and drug development professionals who utilize Apadh, primarily as a fluorogenic and chromogenic indicator in coupled enzyme assays. This document summarizes key quantitative data, outlines detailed experimental protocols for its spectroscopic characterization, and provides visualizations of the experimental workflows.

Core Spectroscopic Properties

Apadh is the reduced form of the NAD⁺ analog, 3-acetylpyridine adenine dinucleotide (APAD⁺). Its formation from APAD⁺ is often enzymatically coupled to a primary reaction of interest, and the resulting change in absorbance or fluorescence is monitored to determine reaction kinetics. The core spectroscopic features of Apadh are its distinct ultraviolet-visible (UV-Vis) absorbance and fluorescence characteristics.

Data Presentation

The known quantitative spectroscopic data for Apadh are summarized in the table below for easy reference and comparison.

| Spectroscopic Parameter | Value | Notes |

| UV-Vis Absorbance | ||

| Absorbance Maximum (λmax) | 363 nm | In aqueous buffer |

| Molar Extinction Coefficient (ε) at 363 nm | 9.1 x 10³ L·mol⁻¹·cm⁻¹ | |

| Fluorescence Spectroscopy | ||

| Excitation Maximum (λex) | 363 nm | |

| Emission Maximum (λem) | 482 nm | |

| Physicochemical Properties | ||

| Molecular Formula | C₂₂H₂₈N₆O₁₄P₂·Na₂ | For the disodium salt |

| Molecular Weight | 708.42 g/mol | For the disodium salt |

Experimental Protocols

The following sections provide detailed methodologies for the measurement of the key spectroscopic properties of Apadh.

UV-Vis Absorbance Spectroscopy

This protocol outlines the procedure for determining the absorbance spectrum and molar extinction coefficient of Apadh.

Objective: To measure the UV-Vis absorbance spectrum of Apadh and verify its concentration.

Materials:

-

Apadh, solid (disodium salt)

-

Reaction buffer (e.g., 20 mM HEPES, pH 8.0)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Apadh Stock Solution:

-

Accurately weigh a small amount of Apadh powder using an analytical balance.

-

Dissolve the weighed Apadh in a known volume of reaction buffer in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Protect the solution from light.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of the Apadh stock solution in the reaction buffer to obtain concentrations within the linear range of the spectrophotometer's detector (typically with an absorbance between 0.1 and 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 250 nm to 550 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the reaction buffer.

-

Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with one of the Apadh working solutions and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

To determine the molar extinction coefficient, plot the absorbance at λmax against the concentration of the Apadh dilutions.

-

Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of Apadh.

Objective: To determine the optimal excitation and emission wavelengths for Apadh fluorescence.

Materials:

-

Apadh solution (prepared as in the UV-Vis protocol, further diluted to the low micromolar or nanomolar range)

-

Reaction buffer (e.g., 20 mM HEPES, pH 8.0)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the initial excitation and emission wavelengths (based on literature values, e.g., excitation at 363 nm and emission at 482 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Measurement:

-

Fill a fluorescence cuvette with the reaction buffer.

-

Place the cuvette in the spectrofluorometer and record a blank scan for both excitation and emission spectra to account for buffer fluorescence and Raman scattering.

-

-

Emission Spectrum Measurement:

-

Fill the cuvette with the diluted Apadh solution.

-

Set a fixed excitation wavelength at the known absorbance maximum (363 nm).

-

Scan a range of emission wavelengths (e.g., 400 nm to 600 nm) to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set a fixed emission wavelength at the determined emission maximum (e.g., 482 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum (λex).

-

-

Data Analysis:

-

Subtract the blank spectra from the sample spectra to obtain the corrected fluorescence spectra.

-

Identify and report the excitation and emission maxima.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a typical signaling pathway where Apadh is utilized.

Apadh: A High-Sensitivity Fluorometric Reporter for Enzymatic Assays

An In-depth Technical Guide on the Excitation and Emission Wavelengths and Their Application

For researchers and professionals in drug development, the sensitive detection of enzymatic activity is paramount. 3-acetylpyridine adenine dinucleotide (Apadh), the reduced form of APAD+, serves as a highly effective fluorescent analog of NADH. Its distinct spectroscopic properties, including a significant extinction coefficient, allow for the quantification of sub-nanomole amounts of substrate, offering a substantial increase in sensitivity over traditional NADH-based assays.[1] This guide provides a comprehensive overview of the core spectroscopic characteristics of Apadh, detailed experimental protocols for its measurement, and the enzymatic pathways in which it is employed.

Spectroscopic Properties of Apadh

Apadh's utility stems from its well-defined fluorescence profile. When the oxidized form, APAD+, is reduced to Apadh, it becomes fluorescent. The key quantitative data regarding its spectral properties are summarized below.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 363 | [1] |

| Emission Maximum | 482 | [1] |

The difference between the excitation and emission maxima is known as the Stokes shift, which for Apadh is substantial, facilitating the separation of the emitted fluorescence signal from the excitation light.

Core Application: Coupled Enzymatic Assays

Apadh is rarely the direct subject of study but rather a reporter molecule in coupled enzymatic assays. Its production is linked to a primary enzymatic reaction of interest, particularly those that produce formaldehyde. A key enzyme in this system is Formaldehyde Dehydrogenase (FDH), which utilizes the formaldehyde produced by the primary enzyme to catalyze the reduction of APAD+ to the fluorescent Apadh.

For instance, this method is used to measure the activity of DNA demethylases (like E. coli AlkB), which remove methyl groups from DNA, releasing formaldehyde as a byproduct.[1] The subsequent FDH-catalyzed reaction generates a fluorescent signal directly proportional to the amount of formaldehyde produced, and thus, to the activity of the demethylase.

Caption: Coupled enzymatic assay for monitoring formaldehyde production via Apadh fluorescence.

Experimental Protocols

The following section outlines a detailed methodology for the fluorometric determination of enzyme activity using an Apadh-based coupled assay. This protocol is adapted from established methods for formaldehyde dehydrogenase.[1][2][3]

Principle

The activity of a formaldehyde-producing enzyme is measured by coupling the release of formaldehyde to the Formaldehyde Dehydrogenase (FDH) catalyzed reduction of APAD+. The resulting fluorescent product, Apadh, is monitored over time using a spectrofluorometer with excitation at 363 nm and emission at 482 nm.[1] The rate of increase in fluorescence is proportional to the rate of the primary enzyme's activity.

Materials and Reagents

-

Buffer: 50 mM Potassium Phosphate, pH 7.5 at 25°C or 37°C.

-

Cofactor: 3-acetylpyridine adenine dinucleotide (APAD+), stock solution of ~6 mM in deionized water (prepare fresh).

-

Coupling Enzyme: Formaldehyde Dehydrogenase (FDH).

-

Substrate: The specific substrate for the primary enzyme of interest (e.g., a methylated oligonucleotide for a demethylase).

-

Primary Enzyme: The purified enzyme being assayed.

-

Instrumentation: A calibrated spectrofluorometer (e.g., Varian Eclipse) capable of maintaining a constant temperature.[1]

-

Cuvettes: Quartz or suitable low-fluorescence microplates.

Experimental Workflow Diagram

Caption: General workflow for the fluorometric determination of Apadh.

Assay Procedure

-

Instrument Setup: Set the spectrofluorometer to excite at 363 nm and measure emission at 482 nm.[1] Set the desired temperature for the assay (e.g., 25°C).

-

Reaction Mixture: In a suitable cuvette, prepare the reaction mixture. The final concentrations may require optimization, but a starting point is:

-

35 mM Potassium Phosphate buffer

-

1.0 mM APAD+

-

Sufficient units of FDH to ensure the coupled reaction is not rate-limiting.

-

Saturating concentration of the primary enzyme's substrate.

-

-

Equilibration: Mix the components by inversion and allow the mixture to equilibrate to the set temperature within the spectrofluorometer for 5-10 minutes. Monitor the baseline fluorescence until it is stable.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the primary enzyme to the cuvette. Mix quickly and thoroughly.

-

Data Collection: Immediately begin recording the fluorescence intensity continuously for a set period, for example, 10 minutes.[1] Ensure the measurement captures the initial, linear phase of the reaction.

-

Control Reactions: Perform blank reactions that omit the primary enzyme or its substrate to measure any background fluorescence or non-enzymatic signal increase.

Data Analysis

-

Standard Curve: To quantify the amount of Apadh produced, a standard curve must be generated using known concentrations of purified Apadh. Plot fluorescence intensity versus Apadh concentration to obtain a linear regression.

-

Calculate Reaction Rate: Determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (Δ Fluorescence Intensity / minute).

-

Convert to Molar Rate: Using the slope from the Apadh standard curve, convert the rate from fluorescence units/minute to moles of Apadh/minute.

-

Determine Specific Activity: Normalize the molar rate to the amount of primary enzyme added to the reaction to calculate the specific activity (e.g., in units of µmol/min/mg of enzyme).

This detailed approach, leveraging the superior fluorescent properties of Apadh, provides a robust and highly sensitive method for characterizing a wide range of enzymes, aiding significantly in basic research and the development of novel therapeutics.

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylpyridine Adenine Dinucleotide (APAD+) and its reduced form, APADH, which are pivotal analogs of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). Primarily utilized in the study of dehydrogenase enzymes, particularly Alcohol Dehydrogenase (ADH), these compounds offer unique biochemical properties that facilitate detailed kinetic and mechanistic investigations. This document will delve into the biological significance of the ADH pathway, the role of APAD(H) as an experimental tool, present quantitative data on enzyme kinetics, provide detailed experimental protocols, and visualize key biological and experimental workflows.

Core Concepts: Alcohol Dehydrogenase and the Role of APAD(H)

Alcohol Dehydrogenase (EC 1.1.1.1) is a class of zinc-containing metalloenzymes responsible for the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] This reaction is fundamental to various metabolic processes, most notably the detoxification of ethanol in humans. The canonical reaction involves the transfer of a hydride ion from the alcohol substrate to the coenzyme NAD+, resulting in the formation of an aldehyde, NADH, and a proton.[2]

The primary product of ethanol metabolism, acetaldehyde, is a highly reactive and toxic compound. It is a key contributor to alcohol-induced tissue damage and is implicated in the pathophysiology of alcoholic liver disease.[3][4] Acetaldehyde can form adducts with proteins and DNA and can trigger cellular stress responses and inflammatory signaling pathways.[3][5]

APAD+ as an NAD+ Analog

3-Acetylpyridine Adenine Dinucleotide (APAD+) is a synthetic analog of NAD+. It serves as an alternative hydrogen-accepting coenzyme in reactions catalyzed by many dehydrogenases.[5] The primary distinction of APAD+ is its higher oxidation potential compared to NAD+, which can influence the kinetics of the enzymatic reaction.[3] Its reduced form, APADH, like NADH, can be monitored spectrophotometrically, making it a valuable tool for enzyme activity assays.

Quantitative Data on Alcohol Dehydrogenase Activity

The catalytic efficiency of Alcohol Dehydrogenase is dependent on the specific alcohol substrate, the coenzyme, and the presence of any inhibitors. The following tables summarize key kinetic parameters for ADH from various sources.

Table 1: Kinetic Constants of Yeast Alcohol Dehydrogenase (YADH) for Various Alcohol Substrates

| Substrate | Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (Relative %) |

| Ethanol | 13 | 100 |

| Propan-1-ol | 9.4 | 69 |

| Butan-1-ol | 6.5 | 62 |

| Propan-2-ol | 260 | 9 |

Data synthesized from studies on yeast alcohol dehydrogenase kinetics.[6]

Table 2: Michaelis Constant (Km) of Yeast Alcohol Dehydrogenase (YADH) for Coenzymes

| Coenzyme | Michaelis Constant (Km) (mM) |

| NAD+ | 0.106 |

| APAD+ | Data not available in searched literature |

The Km for NAD+ was determined for yeast ADH.[7] A direct comparative value for APAD+ with the same enzyme under identical conditions was not found in the provided search results.

Table 3: Inhibition Constants (Ki) for Various Alcohol Dehydrogenase Inhibitors

| Inhibitor | Enzyme Source | Inhibition Type | Inhibition Constant (Ki) (µM) |

| p-butoxyphenylacetamide (BPA) | Horse Liver ADH | Noncompetitive | 22 |

| p-butoxyphenylacetamide (BPA) | Rat Liver ADH | Noncompetitive | 90 |

| N-(p-butoxybenzyl)formamide (BBF) | Horse Liver ADH | Noncompetitive | 0.14 |

| N-(p-butoxybenzyl)formamide (BBF) | Rat Liver ADH | Noncompetitive | 2.3 |

| Colloidal Bismuth Subcitrate (CBS) | Yeast ADH | Noncompetitive | Not specified |

Data for BPA and BBF are from in vitro studies. CBS has been shown to be a non-competitive inhibitor of Yeast ADH.[7]

Experimental Protocols

The most common method for determining ADH activity is a continuous spectrophotometric rate determination assay. This protocol is adapted for the use of APAD+ as the coenzyme.

Protocol: Spectrophotometric Assay of Alcohol Dehydrogenase Activity using APAD+

Objective: To determine the enzymatic activity of Alcohol Dehydrogenase by monitoring the increase in absorbance at 340 nm resulting from the reduction of APAD+ to APADH.

Materials:

-

Purified Alcohol Dehydrogenase

-

50 mM Sodium Pyrophosphate buffer, pH 8.8

-

Ethanol (95%)

-

APAD+ solution (15 mM)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm light path)

-

Micropipettes and tips

Procedure:

-

Reagent Preparation:

-

Prepare the Sodium Pyrophosphate buffer and adjust the pH to 8.8 at 25°C.

-

Prepare a stock solution of APAD+ in ultrapure water. The concentration should be confirmed spectrophotometrically.

-

Prepare a series of ethanol dilutions to be used as the substrate.

-

Prepare a stock solution of ADH in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.5) and keep on ice. Immediately before use, dilute the enzyme to the working concentration.

-

-

Assay Setup:

-

Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.

-

In a 3.0 mL cuvette, prepare the reaction mixture with the following final concentrations:

-

22 mM Sodium Pyrophosphate

-

3.2% (v/v) Ethanol

-

7.5 mM APAD+

-

-

Pipette the buffer, ethanol, and APAD+ solution into the cuvette. Mix gently by inversion.

-

-

Measurement:

-

Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-4 minutes to establish a baseline.

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted ADH working solution.

-

Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5-6 minutes.

-

Record the change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

-

-

Calculation of Enzyme Activity:

-

The activity of the enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient for APADH is required for this calculation (note: this may differ from NADH's coefficient of 6220 M⁻¹cm⁻¹).

-

One unit of ADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of substrate per minute under the specified conditions.

-

Mandatory Visualizations

Diagram 1: Alcohol Dehydrogenase Catalytic Mechanism

Caption: The ordered Bi-Bi mechanism for Alcohol Dehydrogenase.

Caption: Acetaldehyde's impact on key cellular signaling pathways.

References

- 1. studylib.net [studylib.net]

- 2. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pancreatic MAP kinase pathways and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of APADH in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and detailed experimental applications for 3-Acetylpyridine Adenine Dinucleotide (APADH) and its oxidized form, APAD, with a primary focus on its role in enzyme assays critical to drug development, particularly in the context of antimalarial research.

Introduction to APAD/APADH

3-Acetylpyridine adenine dinucleotide (APAD) is an analog of nicotinamide adenine dinucleotide (NAD). It serves as a cofactor in various dehydrogenase reactions, where it is reduced to APADH.[1] APAD possesses a higher oxidation potential than NAD, making it a valuable substitute in many enzymatic assays.[1] Its reduced form, APADH, is fluorescent, a property that is leveraged in sensitive analytical methods.[2] A significant application of APAD is in the Plasmodium lactate dehydrogenase (pLDH) assay, which is used to detect the malaria parasite Plasmodium falciparum and to screen for antimalarial drug efficacy.[3][4][5] This assay is based on the observation that pLDH can rapidly utilize APAD as a coenzyme, a reaction that occurs at a much slower rate with human LDH.[5]

Safety and Handling Guidelines

The following safety and handling information is compiled from various Safety Data Sheets (SDS) for 3-Acetylpyridine adenine dinucleotide.[1][6][7][8]

Hazard Identification

APAD is classified with the following hazards:

Signal Word: Warning[1]

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling of APAD, the following precautions should be taken:

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[7] Eyewash stations and safety showers should be close to the workstation.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[6]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Storage and Disposal

-

Storage: Store in a freezer at –20°C.[1] Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[8]

Quantitative Data for APAD/APADH

The following table summarizes key quantitative data for APAD and APADH, essential for experimental design and data analysis.

| Parameter | Value | Source |

| APAD Molecular Weight | 662.44 g/mol | [4] |

| APAD Solubility in Water | 50 mg/mL | [1] |

| APADH Molar Extinction Coefficient (ε) | 9100 L·mol⁻¹·cm⁻¹ at 363 nm | N/A |

| APADH Fluorescence Excitation Wavelength | 363 nm | [2] |

| APADH Fluorescence Emission Wavelength | 482 nm | [2] |

Experimental Protocol: Plasmodium Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a widely used method for quantifying P. falciparum growth and assessing the activity of antimalarial compounds.[9] The principle of the assay is the enzymatic conversion of lactate to pyruvate by pLDH, with the concomitant reduction of APAD to APADH.[4] The resulting APADH can be detected spectrophotometrically or fluorometrically.

Principle of the pLDH Assay

The enzymatic reaction at the core of the pLDH assay is as follows:

L-Lactate + APAD⁺ <--pLDH--> Pyruvate + APADH + H⁺

The production of APADH is directly proportional to the pLDH enzyme activity, which in turn correlates with the number of viable parasites.[3]

Detailed Methodology

This protocol is a generalized representation and may require optimization for specific experimental conditions.

Reagents:

-

Lysis Buffer: (e.g., 0.1 M Tris-HCl pH 8.0, 2% Triton X-100)

-

Substrate Solution:

-

L-Lactic acid

-

APAD

-

Assay Buffer (e.g., 0.1 M Tris-HCl pH 8.0)

-

-

Optional for Colorimetric Assay:

-

Nitro Blue Tetrazolium (NBT)

-

Diaphorase

-

Procedure:

-

Sample Preparation:

-

Culture P. falciparum in vitro.

-

For drug screening, incubate parasite cultures with test compounds for a specified period (e.g., 48-72 hours).

-

Lyse the cells by adding Lysis Buffer and freeze-thawing to release the pLDH enzyme.

-

-

Enzyme Assay:

-

Add the parasite lysate to a 96-well plate.

-

Initiate the reaction by adding the Substrate Solution containing L-Lactic acid and APAD.

-

Incubate at room temperature for a defined period.

-

-

Detection:

-

Spectrophotometric (Absorbance): Measure the increase in absorbance at 363 nm due to the formation of APADH.

-

Fluorometric: Measure the increase in fluorescence with excitation at 363 nm and emission at 482 nm.[2]

-

Colorimetric (Coupled Reaction): If using NBT and diaphorase, the APADH produced reduces NBT to a colored formazan product, which can be measured at a higher wavelength (e.g., 650 nm).[4]

-

-

Data Analysis:

-

Calculate the rate of APADH formation from the change in absorbance or fluorescence over time.

-

For drug screening, compare the enzyme activity in treated samples to untreated controls to determine the percent inhibition.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic reaction catalyzed by pLDH.

Caption: General workflow for the pLDH assay.

References

- 1. 3-Acetylpyridinadenindinukleotid ≥85% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunocapture diagnostic assays for malaria using Plasmodium lactate dehydrogenase (pLDH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. malariaresearch.eu [malariaresearch.eu]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apadh Fluorescence-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-acetylpyridine adenine dinucleotide, reduced form (Apadh), serves as a fluorescent analog to the ubiquitous nicotinamide adenine dinucleotide, reduced form (NADH). The inherent fluorescence of Apadh provides a sensitive and robust method for monitoring the activity of various dehydrogenase enzymes and coupled enzymatic systems. This fluorescence-based assay offers a significant advantage over traditional absorbance-based methods due to its enhanced sensitivity, allowing for the use of lower concentrations of substrates and enzymes, thereby minimizing potential interference and cost.[1] This makes it particularly well-suited for high-throughput screening (HTS) applications in drug discovery and enzyme kinetics studies. The excitation and emission maxima of Apadh are approximately 363 nm and 482 nm, respectively.[1]

The principle of the assay lies in the enzymatic conversion of the non-fluorescent oxidized form, 3-acetylpyridine adenine dinucleotide (APAD+), to the fluorescent reduced form, Apadh. The rate of Apadh formation, measured as an increase in fluorescence intensity over time, is directly proportional to the activity of the enzyme of interest. This method can be adapted to a wide range of enzymes that utilize NAD+/NADH as a cofactor by substituting with APAD+/Apadh.

Key Applications

-

Drug Discovery: Screening for inhibitors or activators of dehydrogenase enzymes. A prominent example is its use in high-throughput screening for antimalarial drugs targeting Plasmodium falciparum lactate dehydrogenase (PfLDH).[2]

-

Enzyme Kinetics: Determining kinetic parameters such as Km and Vmax for enzymes that can utilize APAD+ as a cofactor.

-

Coupled Enzyme Assays: Measuring the activity of enzymes that do not directly produce Apadh but are part of a reaction pathway that can be coupled to a dehydrogenase that does.

Signaling Pathway and Assay Principle

The core of the Apadh fluorescence-based assay is the enzymatic reduction of APAD+ to Apadh. This is often coupled to another enzymatic reaction, the activity of which is the primary target of the investigation.

Caption: Coupled enzyme reaction leading to Apadh production.

Experimental Workflow

The general workflow for an Apadh fluorescence-based assay involves the preparation of reagents, setting up the reaction, and measuring the fluorescence signal over time.

Caption: General experimental workflow for the assay.

Detailed Protocol: Apadh-Based Assay for Dehydrogenase Activity

This protocol provides a general framework for measuring the activity of a dehydrogenase enzyme using an Apadh fluorescence-based assay in a 96-well plate format. This can be adapted for 384-well plates by scaling down the volumes.

Materials:

-

Dehydrogenase enzyme of interest

-

Substrate for the dehydrogenase

-

APAD+ (3-acetylpyridine adenine dinucleotide, oxidized form)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors like MgCl2)

-

Test compounds (inhibitors or activators) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader with excitation and emission wavelengths set to ~363 nm and ~482 nm, respectively.

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of APAD+ in assay buffer. Determine the concentration spectrophotometrically.

-

Prepare a stock solution of the substrate in assay buffer.

-

Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare serial dilutions of test compounds.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

For inhibitor screening, add 1 µL of the test compound dilutions to the appropriate wells. For control wells, add 1 µL of the solvent (e.g., DMSO).

-

Include wells for background fluorescence (no enzyme) and positive control (no inhibitor).

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing the substrate and APAD+ in assay buffer.

-

To initiate the reaction, add 50 µL of the reaction mix to each well. The final volume in each well will be 101 µL.

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

Determine the initial reaction rate (V0) by calculating the slope of the linear portion of the curve.

-

For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Data Presentation

Table 1: Example Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration in Assay |

| Enzyme | 1 mg/mL | 1-10 µg/mL |

| Substrate | 100 mM | 0.1-10 mM (near Km) |

| APAD+ | 50 mM | 0.1-1 mM |

| Test Compound | 10 mM in DMSO | Varies (e.g., 1 nM to 100 µM) |

Table 2: Example Data for IC50 Determination

| Inhibitor Conc. (µM) | Initial Rate (RFU/min) | % Inhibition |

| 0 (Control) | 500 | 0 |

| 0.1 | 450 | 10 |

| 1 | 250 | 50 |

| 10 | 50 | 90 |

| 100 | 10 | 98 |

Troubleshooting and Considerations

-

Inner Filter Effect: At high concentrations, Apadh can absorb the excitation light, leading to a non-linear relationship between fluorescence and concentration. It is crucial to work within a linear range of Apadh concentration.

-

Compound Interference: Test compounds may be fluorescent themselves or may quench the fluorescence of Apadh. It is important to run controls with the compound in the absence of the enzyme to assess for such interference.

-

Enzyme Stability: Ensure the enzyme is stable under the assay conditions for the duration of the experiment.

-

Solvent Effects: The solvent used to dissolve test compounds (e.g., DMSO) can affect enzyme activity. Keep the final solvent concentration low and consistent across all wells.

By following this detailed protocol and considering these factors, researchers can successfully implement a robust and sensitive Apadh fluorescence-based assay for a variety of applications in drug discovery and enzymology.

References

Application Notes and Protocols for Measuring Formaldehyde Production Using Enzymatic Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde is a reactive aldehyde that is both an environmental pollutant and an endogenously produced metabolite. Its quantification is crucial in various fields, including environmental monitoring, food safety, and biomedical research, particularly in the context of drug development where it can be a metabolic byproduct or a contaminant. While the term "Apadh" does not correspond to a recognized enzyme, it is likely that the intended query refers to enzymatic assays utilizing dehydrogenase enzymes for the quantification of formaldehyde. This document provides detailed application notes and protocols for the measurement of formaldehyde production using Formaldehyde Dehydrogenase (FDH) , an enzyme that specifically catalyzes the oxidation of formaldehyde.

Formaldehyde Dehydrogenase (FDH), in the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), oxidizes formaldehyde to formic acid. This reaction stoichiometrically produces the reduced cofactor, NADH, which can be quantified by measuring the increase in absorbance at 340 nm.[1][2][3] This enzymatic assay offers a highly specific and sensitive method for formaldehyde determination in various biological and experimental samples.

Principle of the Assay

The enzymatic measurement of formaldehyde using FDH is based on the following reaction:

Formaldehyde + NAD⁺ + H₂O --FDH--> Formic Acid + NADH + H⁺ [4]

The amount of NADH produced is directly proportional to the amount of formaldehyde present in the sample. The reaction can be monitored in real-time by measuring the increase in absorbance at 340 nm, the wavelength at which NADH has a maximum absorbance, while NAD+ does not.

Data Presentation

Table 1: Quantitative Parameters of the FDH-based Formaldehyde Assay

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 15 µg formaldehyde per assay | [4] |

| Limit of Detection (LOD) | 0.033 µg formaldehyde per test | [4] |

| Limit of Quantification (LOQ) | 0.11 µg formaldehyde per test | [4] |

| Wavelength for Measurement | 340 nm | [1][2][3] |

| Standard Error | < 2% | [4] |

Table 2: Example Standard Curve Data for Formaldehyde Quantification

| Formaldehyde Concentration (µg/mL) | Absorbance at 340 nm (ΔA) |

| 0.0 | 0.000 |

| 0.5 | 0.045 |

| 1.0 | 0.090 |

| 2.5 | 0.225 |

| 5.0 | 0.450 |

| 7.5 | 0.675 |

| 10.0 | 0.900 |

Note: This is example data and a standard curve should be generated for each experiment.

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer.[3] Adjust the pH to 7.5 at 37°C using 1 M KOH.[3] This buffer will be used for preparing all other reagents unless specified otherwise.

-

NAD⁺ Solution: Prepare a 5.7 mM solution of β-Nicotinamide Adenine Dinucleotide (NAD⁺) in deionized water.[3] This solution should be prepared fresh for each experiment.

-

Formaldehyde Standard Solution (1 mg/mL): Dilute a commercially available 37% (w/w) formaldehyde solution in deionized water. The exact concentration should be confirmed by titration.

-

Working Formaldehyde Standards: Prepare a series of dilutions from the stock solution in deionized water to generate a standard curve (e.g., 0, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 µg/mL).

-

Formaldehyde Dehydrogenase (FDH) Enzyme Solution: Immediately before use, prepare a solution containing 0.5 - 1.0 unit/mL of FDH in cold Assay Buffer.[3]

Protocol 2: Sample Preparation

-

Liquid Samples (e.g., cell culture media, enzymatic reactions): Centrifuge the samples to remove any particulate matter. If necessary, dilute the sample with Assay Buffer to ensure the formaldehyde concentration falls within the linear range of the assay.

-

Tissue Homogenates: Homogenize the tissue in cold Assay Buffer. Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet cellular debris.[4] Use the supernatant for the assay.

-

Drug Development Samples: Depending on the sample matrix, protein precipitation or solid-phase extraction may be necessary to remove interfering substances. The final sample should be in a buffer compatible with the enzyme assay.

Protocol 3: Spectrophotometric Assay Procedure

-

Set up a 96-well microplate or individual cuvettes.

-

For each reaction, prepare a master mix containing the Assay Buffer and NAD⁺ solution.

-

Add the appropriate volume of the working formaldehyde standards or the prepared samples to each well/cuvette.

-

Add deionized water to bring the total volume to a pre-determined level (e.g., 200 µL for a microplate).

-

Include a blank control containing all reagents except the formaldehyde standard or sample.

-

Incubate the plate/cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the FDH enzyme solution to all wells/cuvettes.

-

Immediately measure the absorbance at 340 nm using a microplate reader or a spectrophotometer.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for 5-10 minutes.

-

Calculate the rate of change in absorbance (ΔA/min) for each well/cuvette.

Protocol 4: Data Analysis

-

Subtract the rate of absorbance change of the blank from the rates of the standards and samples.

-

Plot the ΔA/min for the formaldehyde standards against their known concentrations to generate a standard curve.

-

Determine the concentration of formaldehyde in the samples by interpolating their ΔA/min values from the standard curve.

-

Account for any dilution factors used during sample preparation to calculate the final formaldehyde concentration in the original sample.

Mandatory Visualizations

Caption: Workflow for formaldehyde measurement using the FDH assay.

Caption: Reaction catalyzed by Formaldehyde Dehydrogenase (FDH).

References

- 1. Enzyme Activity Measurement for Formaldehyde Dehydrogenase [creative-enzymes.com]

- 2. CheKine™ Micro Formaldehyde Dehydrogenase (FDH) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Formaldehyde Dehydrogenase(FDH) Activity Assay Kit [myskinrecipes.com]

Application Notes and Protocols for High-Throughput Screening (HTS) Assays Targeting GAPDH

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][2] While ubiquitously expressed as a housekeeping gene, GAPDH also exhibits various non-glycolytic functions and is implicated in processes such as apoptosis, DNA repair, and cancer progression.[2][3][4] These diverse roles make GAPDH and its isoforms, such as the sperm-specific GAPDHS, attractive targets for drug discovery through high-throughput screening (HTS).[5][6] These application notes provide an overview of HTS assays for identifying modulators of GAPDH activity, including detailed protocols and data presentation.

Data Presentation

The following tables summarize key quantitative data from representative GAPDH HTS assays, providing metrics for assay performance and inhibitor potency.

Table 1: HTS Assay Performance Metrics

| Assay Parameter | Value | Reference |

| Z' Factor | >0.8 | [5][6] |

| DMSO Tolerance | Up to 1% | [7] |

| Assay Format | 384-well plate | [5][6] |

Table 2: IC50 Values of Identified GAPDH Inhibitors

| Compound | IC50 (µM) | Target | Reference |

| Compound 1 | 1.8 | GAPDHS | [5][6] |

| Compound 2 | 42 | GAPDHS | [5][6] |

Experimental Protocols

This section details the methodologies for performing HTS assays to identify inhibitors of GAPDH.

1. Spectrophotometric HTS Assay for GAPDHS Activity

This protocol is adapted from a validated screen for inhibitors of the human sperm-specific isoform of GAPDH (GAPDHS).[5][6]

Materials:

-

Recombinant human GAPDHS

-

Nicotinamide adenine dinucleotide (NAD+)

-

Glyceraldehyde-3-phosphate (GAP)

-

Assay Buffer: 50 mM glycine, 50 mM potassium phosphate, pH 8.9, 5 mM EDTA, 1 mM DTT

-

384-well clear flat-bottom plates

-

Multidrop 384-well liquid dispenser

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Compound Plating: Pre-spot 0.5 µL of test compounds or DMSO (as a control) into the wells of a 384-well plate.

-

Enzyme and Cofactor Addition: Prepare a solution of GAPDHS and NAD+ in assay buffer. Add 25 µL of this solution to each well of the plate using a liquid dispenser. The final concentration of GAPDHS should be approximately 30 nM.

-

Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Substrate Addition: Prepare a solution of GAP in assay buffer. Initiate the enzymatic reaction by adding 25 µL of the GAP solution to each well. The final concentration of GAP should be around 0.5 mM, and NAD+ at 0.5 mM.[7]

-

Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 5 minutes. The rate of NADH production is proportional to GAPDHS activity.

-

Data Analysis: Calculate the rate of reaction for each well. Wells with a significantly lower reaction rate compared to the DMSO control are considered to contain potential inhibitors.

2. Colorimetric GAPDH Activity Assay

This protocol describes a general colorimetric assay for measuring GAPDH activity in cell or tissue lysates.

Materials:

-

GAPDH Assay Buffer

-

GAPDH Substrate

-

GAPDH Developer

-

NADH Standard

-

Cell or tissue lysates

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (ELISA plate reader)

Protocol:

-

Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge to remove debris and collect the supernatant containing the lysate.

-

Standard Curve Preparation: Prepare a dilution series of the NADH standard in GAPDH Assay Buffer to create a standard curve.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate. For background control wells, omit the GAPDH Substrate.

-

Assay Procedure:

-

Add 50 µL of sample or standard to the wells of the 96-well plate.

-

Add 50 µL of the Reaction Mix to each well.

-

For background control, add 50 µL of the Background Control Mix to the corresponding sample wells.

-

-

Measurement: Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

-

Calculation: Subtract the background absorbance from the sample readings. Calculate the GAPDH activity based on the change in absorbance over time and extrapolate from the NADH standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of GAPDH in glycolysis and its involvement in apoptosis, as well as a typical HTS workflow for identifying GAPDH inhibitors.

Caption: The central role of GAPDH in the glycolytic pathway.

Caption: GAPDH-mediated apoptosis signaling pathway.

Caption: A typical high-throughput screening workflow for identifying GAPDH inhibitors.

References

- 1. Frontiers | Identification and expression profiling of GAPDH family genes involved in response to Sclerotinia sclerotiorum infection and phytohormones in Brassica napus [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Development and Implementation of a High Throughput Screen for the Human Sperm-Specific Isoform of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDHS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Implementation of a High Throughput Screen for the Human Sperm-Specific Isoform of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDHS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Implementation of a High Throughput Screen for the Human Sperm-Specific Isoform of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDHS) [benthamopen.com]

Application of Nicotinamide Adenine Dinucleotide Coenzymes in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+), are fundamental coenzymes in cellular metabolism. In their reduced forms, NADH and NADPH, they act as crucial electron carriers in a vast array of enzymatic reactions catalyzed by oxidoreductases. The unique spectrophotometric properties of NADH and NADPH, specifically their strong absorbance at 340 nm, make them invaluable tools for studying the kinetics of the enzymes that depend on them. This document provides detailed application notes and protocols for the use of NADH and NADPH in enzyme kinetic studies. It is presumed that the initial query regarding "APADH" was a typographical error and referred to these essential coenzymes.

Core Principles

The application of NADH and NADPH in enzyme kinetics is primarily based on the principle of spectrophotometry. The reduced forms (NADH and NADPH) exhibit a distinct absorbance maximum at 340 nm, whereas the oxidized forms (NAD+ and NADP+) do not. This difference in absorbance allows for the continuous monitoring of the reaction rate by measuring the change in absorbance at 340 nm.

-

For reactions that produce NADH or NADPH: The rate of the reaction can be determined by measuring the increase in absorbance at 340 nm over time.

-

For reactions that consume NADH or NADPH: The reaction rate is monitored by measuring the decrease in absorbance at 340 nm.

The relationship between the rate of change in absorbance and the enzyme's activity is governed by the Beer-Lambert Law.

Applications in Enzyme Kinetics

The use of NADH and NADPH is central to the kinetic analysis of a wide range of enzymes, particularly dehydrogenases and reductases. These studies are vital for:

-

Understanding enzyme mechanisms: Elucidating the catalytic mechanism of an enzyme, including the order of substrate and coenzyme binding.[1]

-

Drug discovery and development: Screening for and characterizing enzyme inhibitors and activators.

-

Metabolic research: Investigating the role of enzymes in metabolic pathways.

-

Clinical diagnostics: Measuring the activity of specific enzymes in biological samples as biomarkers for disease.

Data Presentation: Kinetic Parameters of NAD(P)H-Dependent Enzymes

The following tables summarize key kinetic parameters for several representative NAD(P)H-dependent enzymes. These values are essential for designing and interpreting enzyme kinetic assays.

Table 1: Kinetic Parameters for NADH-Dependent Dehydrogenases

| Enzyme | Substrate | K_m (Substrate) (mM) | K_m (NADH) (mM) | V_max (µmol/min/mg) | Optimal pH | Source Organism |

| Lactate Dehydrogenase (LDH) | Pyruvate | 0.1-0.5 | 0.02-0.2 | Varies with isoform | 7.3-7.8 | Rabbit Muscle |

| Alcohol Dehydrogenase (ADH) | Ethanol | 13 ± 1 | 0.3 ± 0.03 | 20 ± 1 | 8.0 | Yeast |

| Alcohol Dehydrogenase (ADH) | Acetaldehyde | 1.9 ± 0.2 | 0.3 ± 0.03 | 30 ± 0.5 | 8.5 | Crocus sativus |

| Malate Dehydrogenase (MDH) | Oxaloacetate | 0.1-0.5 | 0.02-0.2 | Varies with source | 8.0 | Porcine Heart |

Data compiled from various sources, including Worthington Biochemical Corporation and scientific literature.[2][3][4][5]

Table 2: Kinetic Parameters for NADPH-Dependent Reductases

| Enzyme | Substrate | K_m (Substrate) (mM) | K_m (NADPH) (mM) | V_max (µmol/min/mg) | Optimal pH | Source Organism |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate | 0.02-0.07 | 0.01-0.03 | Varies with source | 7.4-8.0 | Human Erythrocytes |

| Alkenal/one Oxidoreductase (AOR) | 3-Nonen-2-one | Not specified | Not specified | Not specified | 9.2 | Rat |

Data compiled from scientific literature.[1]

Experimental Protocols

Protocol 1: Kinetic Assay of Lactate Dehydrogenase (LDH)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of LDH by monitoring the oxidation of NADH to NAD+.

Materials:

-

Spectrophotometer with temperature control, capable of reading at 340 nm

-

Quartz or UV-transparent cuvettes

-

Micropipettes

-

0.2 M Tris-HCl buffer, pH 7.3

-

30 mM Sodium Pyruvate solution

-

6.6 mM NADH solution

-

Purified LDH enzyme solution of unknown concentration

-

Distilled water

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.[2]

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:

-

2.8 mL of 0.2 M Tris-HCl buffer, pH 7.3

-

0.1 mL of 6.6 mM NADH solution

-

-

Initiating the Reaction with Substrate: To determine the K_m for pyruvate, add varying concentrations of the sodium pyruvate solution (e.g., 0.1 mL of serial dilutions).

-

Enzyme Addition: Add 0.1 mL of a diluted LDH enzyme solution to the cuvette. The final volume will be 3.0 mL. The enzyme should be diluted to produce a linear rate of absorbance change of 0.02-0.04 per minute.[2]